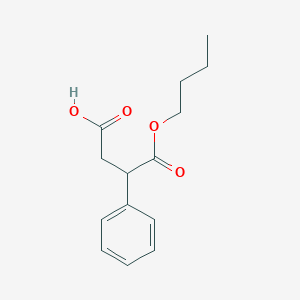

4-Butoxy-4-oxo-3-phenylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152590-27-7 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-butoxy-4-oxo-3-phenylbutanoic acid |

InChI |

InChI=1S/C14H18O4/c1-2-3-9-18-14(17)12(10-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16) |

InChI Key |

YUGDDECNJJEXTO-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |

Synonyms |

Butanedioic acid, phenyl-, 4-butyl ester (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-Butoxy-4-oxo-3-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthesis pathway for 4-Butoxy-4-oxo-3-phenylbutanoic acid. This pathway is based on established chemical principles and published methods for analogous compounds, as direct synthesis protocols for the target molecule were not found in the initial literature search. The experimental protocols provided are for the synthesis of the likely precursor, phenylsuccinic acid, and a proposed subsequent esterification. These methods require experimental validation and optimization.

Introduction

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process starting from phenylsuccinic acid:

-

Step 1: Synthesis of Phenylsuccinic Acid. Several methods for the synthesis of phenylsuccinic acid have been reported. A common and well-documented approach involves the hydrolysis of an ethyl α,β-dicyano-β-phenylpropionate intermediate.[1]

-

Step 2: Formation of Phenylsuccinic Anhydride and Subsequent Mono-esterification. Phenylsuccinic acid can be converted to its cyclic anhydride. The subsequent reaction of the anhydride with n-butanol is expected to yield the desired mono-ester, this compound.

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Quantitative Data for Phenylsuccinic Acid Synthesis

The following table summarizes the reported yields for the synthesis of phenylsuccinic acid via the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate.[1]

| Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl α,β-dicyano-β-phenylpropionate | Phenylsuccinic acid | 91-95 | 164-166 | [1] |

Experimental Protocols

Synthesis of Phenylsuccinic Acid

This protocol is adapted from a literature procedure for the synthesis of phenylsuccinic acid.[1]

Part A: Addition of Sodium Cyanide to Ethyl α-Cyano-β-phenylacrylate

-

To 20 g (0.1 mole) of ethyl α-cyano-β-phenylacrylate in a suitable flask, add 40 cc of 50% ethanol.

-

Add 10 g (0.2 mole) of finely powdered sodium cyanide to the mixture. The mixture will warm, and the ester will dissolve.

-

Heat the reaction mixture on a steam bath for two minutes to complete the reaction.

-

Add 200 cc of water to the reaction mixture to obtain a clear, colorless solution.

-

Decompose the solution with hydrochloric acid, which will precipitate ethyl α,β-dicyano-β-phenylpropionate as a yellowish oil.

-

Allow the mixture to stand overnight, stirring vigorously or seeding if necessary, to induce solidification.

-

Filter the solid mass with suction and wash with cold water.

Part B: Hydrolysis of Ethyl α,β-Dicyano-β-phenylpropionate

-

Transfer the crude product from Part A to a round-bottomed flask fitted with a reflux condenser.

-

Add 80 cc of concentrated hydrochloric acid (sp. gr. 1.19).

-

Boil the mixture under reflux for four hours, during which the solid will dissolve.

-

Upon cooling, phenylsuccinic acid will deposit as nearly colorless crystals.

-

Filter the crystals, wash with cold water, and dry. The expected yield is 17.6–18.4 g (91–95%) with a melting point of 164–166 °C.[1]

Proposed Synthesis of this compound

This is a proposed protocol that requires experimental optimization.

Part A: Formation of Phenylsuccinic Anhydride

-

In a round-bottomed flask, combine phenylsuccinic acid (1 equivalent) with an excess of a dehydrating agent, such as acetic anhydride (2-3 equivalents).

-

Heat the mixture gently under reflux for 1-2 hours.

-

Allow the reaction to cool, and then remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The crude phenylsuccinic anhydride can be purified by recrystallization or used directly in the next step.

Part B: Mono-esterification with n-Butanol

-

Dissolve the phenylsuccinic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add n-butanol (1.1 equivalents) to the solution. A catalytic amount of a non-nucleophilic base (e.g., pyridine or triethylamine) may be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate this compound.

Experimental Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of the target molecule.

Caption: Proposed workflow from starting material to purified product.

Conclusion

This technical guide presents a plausible and detailed synthesis pathway for this compound, based on established organic chemistry principles and literature precedents for the synthesis of its precursor, phenylsuccinic acid. The provided experimental protocols offer a solid starting point for researchers to produce this compound. It is important to reiterate that the second part of the synthesis is a proposed route and will require experimental validation and optimization to achieve satisfactory yields and purity. The successful synthesis of this molecule will enable further investigation into its potential biological activities and applications in drug development.

References

Physicochemical Properties of 4-Butoxy-4-oxo-3-phenylbutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of 4-Butoxy-4-oxo-3-phenylbutanoic acid is limited. This guide provides a detailed overview of the properties of a structurally related compound, 4-Oxo-4-phenylbutanoic acid , to serve as a valuable reference point. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters applicable to novel carboxylic acids.

Introduction

This compound is a carboxylic acid derivative with potential applications in organic synthesis and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its development, formulation, and assessment of its pharmacokinetic profile. This document serves as a technical resource, summarizing the known properties of a closely related analog and detailing the experimental methodologies required for the characterization of such compounds.

Physicochemical Properties of 4-Oxo-4-phenylbutanoic acid

As a proxy for the target compound, this section details the available physicochemical data for 4-Oxo-4-phenylbutanoic acid. It is crucial to note that the butoxy group in the requested compound will alter these properties, generally leading to increased lipophilicity and a higher molecular weight.

Table 1: Physicochemical Data for 4-Oxo-4-phenylbutanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | |

| Melting Point | 114-117 °C | |

| Boiling Point | 270.41 °C (estimated) | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |

| pKa (predicted) | 4.53 ± 0.17 | |

| LogP (calculated) | Not available | |

| Appearance | White to cream crystalline solid | |

| CAS Number | 2051-95-8 | [1] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[2][3]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[4]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[2] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Thiele tube or other heating bath, small test tube, capillary tube, thermometer.[6][7]

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.[8]

-

A capillary tube, sealed at one end, is placed inverted into the test tube.[9]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

-

As the sample is heated, a stream of bubbles will emerge from the capillary tube.[6]

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A small, accurately weighed amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a test tube.[10]

-

The mixture is agitated (e.g., using a vortex mixer) at a constant temperature for a set period to ensure equilibrium is reached.[10]

-

The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, more is added until the solution is saturated.[10]

-

Solubility can be quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.

-

pKa Determination

The pKa is a measure of the acidity of a compound.

-

Apparatus: pH meter, burette, magnetic stirrer, beaker.

-

Procedure (Potentiometric Titration):

-

A known concentration of the carboxylic acid is dissolved in a suitable solvent (often a water-cosolvent mixture).[11]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter.[12]

-

A titration curve of pH versus the volume of titrant added is plotted.[12]

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12]

-

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).[13]

-

Procedure (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.[14]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[13]

-

The two phases are separated, and the concentration of the compound in each phase is determined analytically.[13]

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

-

-

Alternative Method (RP-HPLC):

Visualizations

Experimental Workflow for Physicochemical Characterization

Interrelationship of Physicochemical Properties in Drug Development

Synthesis of 4-Oxo-4-phenylbutanoic acid

The synthesis of 4-Oxo-4-phenylbutanoic acid is typically achieved through a Friedel-Crafts acylation reaction.[16][17]

-

Reactants: Succinic anhydride and benzene.[16]

-

Catalyst: Anhydrous aluminum chloride (a Lewis acid).[16]

-

General Procedure:

References

- 1. 4-OXO-4-PHENYLBUTANOIC ACID | CAS 2051-95-8 [matrix-fine-chemicals.com]

- 2. pennwest.edu [pennwest.edu]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. engineeringbyte.com [engineeringbyte.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. scribd.com [scribd.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. m.youtube.com [m.youtube.com]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Phenylsuccinic Acid and its Derivatives

Disclaimer: The chemical name "4-Butoxy-4-oxo-3-phenylbutanoic acid" does not correspond to a commonly registered compound. Based on systematic nomenclature, this name suggests a monobutyl ester of 3-phenylbutanedioic acid, more commonly known as phenylsuccinic acid. This guide will, therefore, focus on the synthesis and properties of phenylsuccinic acid and the proposed synthesis of its monobutyl ester.

Phenylsuccinic acid is a dicarboxylic acid that features a phenyl group attached to the succinic acid backbone. It is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] Its two carboxylic acid groups allow for the formation of various derivatives, including esters and amides.

Physicochemical Data

| Property | (±)-Phenylsuccinic Acid | (S)-(+)-Phenylsuccinic Acid | Reference(s) |

| CAS Number | 635-51-8 | 4036-30-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol | [2][4][5] |

| Melting Point | 166-168 °C | 173-176 °C | [3][4] |

| Appearance | White powder or crystals | Almost white micro-crystalline powder | [3][4] |

| Solubility | Soluble in hot water, alcohol, and ether. | Soluble in methanol. | [3][6] |

| pKa | pKa₁: ~3.60 (Predicted) | pKa₁: 3.60±0.10 (Predicted) | [3] |

| Optical Rotation | Not applicable (racemic mixture) | [α]²⁰/D = +145° to +150° (c=2 in EtOH) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of phenylsuccinic acid are well-established. The selective synthesis of a monoester, such as this compound, requires a strategic approach to differentiate between the two carboxylic acid groups. A common method involves the formation of a cyclic anhydride intermediate.

Two primary methods for the synthesis of racemic phenylsuccinic acid are presented below.

Method 1: From Diethyl Benzalmalonate [7]

This procedure involves the reaction of diethyl benzalmalonate with potassium cyanide followed by hydrolysis.

-

Step 1: Synthesis of Ethyl β-phenyl-β-cyanopropionate

-

In a 5-liter round-bottomed, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 200 g (0.81 mole) of diethyl benzalmalonate in 2 liters of absolute ethanol.

-

Start stirring and rapidly add a solution of 56 g (0.86 mole) of potassium cyanide in 100 ml of water from the dropping funnel.

-

Heat the mixture in an oil bath to 70°C and maintain the temperature between 65-75°C for 18 hours.

-

Cool the mixture to 15°C. The precipitated potassium bicarbonate is collected on a Büchner funnel and washed with 100 ml of 95% ethanol.

-

Combine the filtrate and washings, transfer to a 5-liter flask, and acidify slightly with dilute hydrochloric acid. Caution: This should be performed in a well-ventilated hood as hydrogen cyanide may be liberated.

-

Concentrate the solution under reduced pressure to a semi-solid residue.

-

Extract the residue with 500 ml of ether and 300 ml of water. Separate the ether layer, wash the aqueous layer with an additional 200 ml of ether.

-

Combine the ether extracts, dry over calcium chloride, filter, and concentrate by distillation to yield crude ethyl β-phenyl-β-cyanopropionate as a red oil.

-

-

Step 2: Hydrolysis to Phenylsuccinic Acid

-

To the crude ester from the previous step, add 500 ml of concentrated hydrochloric acid (sp. gr. 1.19).

-

Heat the mixture under reflux for 18 hours.

-

Cool the mixture. The crude, tan-colored phenylsuccinic acid will precipitate.

-

Collect the solid by filtration, wash with 300 ml of cold water, and dry at 60°C. The yield is typically 67-70%.

-

The product can be recrystallized from hot water to improve purity.[6]

-

Method 2: From α-Cyano-β-phenylacrylic Acid [6]

This method involves the addition of sodium cyanide to an ethyl ester followed by hydrolysis.

-

Step 1: Esterification of α-Cyano-β-phenylacrylic Acid

-

In a 200-cc round-bottomed flask with a reflux condenser, boil 50 g (0.29 mole) of dry α-cyano-β-phenylacrylic acid with 100 cc of absolute alcohol containing 3-4 g of anhydrous hydrogen chloride for 4.5 hours.

-

Filter the hot solution and let it stand overnight to crystallize ethyl α-cyano-β-phenylacrylate.

-

-

Step 2: Addition of Sodium Cyanide

-

Treat 20 g (0.1 mole) of the resulting ester with 40 cc of 50% alcohol and 10 g (0.2 mole) of finely powdered sodium cyanide.

-

The reaction is exothermic; heat on a steam bath for two minutes to complete the reaction.

-

Add 200 cc of water and decompose the resulting solution with hydrochloric acid to precipitate ethyl α,β-dicyano-β-phenylpropionate as a yellowish oil which solidifies on standing.

-

-

Step 3: Hydrolysis to Phenylsuccinic Acid

-

Hydrolyze the dicyano ester by boiling under reflux for four hours with 80 cc of concentrated hydrochloric acid (sp. gr. 1.19).

-

Upon cooling, phenylsuccinic acid crystallizes from the solution.

-

Filter the crystals, wash with cold water, and dry. The yield is typically 91-95%.

-

A selective mono-esterification can be achieved via a phenylsuccinic anhydride intermediate. This approach ensures that only one carboxylic acid group reacts with the alcohol.

-

Step 1: Synthesis of Phenylsuccinic Anhydride

-

Dissolve enantiomerically pure or racemic phenylsuccinic acid in a suitable solvent such as THF.

-

Add a dehydrating agent, for example, di-tert-butyl dicarbonate in the presence of a catalytic amount of MgCl₂.

-

Stir the reaction at a moderate temperature (e.g., 40°C) until the reaction is complete, which can be monitored by techniques like TLC.

-

The anhydride can be isolated by filtration and removal of the solvent.

-

-

Step 2: Ring-opening with Butanol

-

Dissolve the phenylsuccinic anhydride in a suitable solvent.

-

Add 1 equivalent of butanol to the solution.

-

Stir the reaction mixture. The reaction leads to the ring-opening of the anhydride, forming the monobutyl ester. This reaction typically yields a mixture of two isomeric monoesters.

-

The desired product, this compound, can be isolated and purified using standard techniques such as chromatography.

-

Visualizations

The following diagrams illustrate the synthesis workflows described in the experimental protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Cas 4036-30-0,(S)-(+)-Phenylsuccinic acid | lookchem [lookchem.com]

- 4. フェニルコハク酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (+)-Phenylsuccinic acid | C10H10O4 | CID 736146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Structure Elucidation of 4-Butoxy-4-oxo-3-phenylbutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structure elucidation of the novel compound, 4-Butoxy-4-oxo-3-phenylbutanoic acid. Due to the limited availability of published data on this specific molecule, this document provides a predictive analysis of its spectroscopic characteristics based on analogous compounds. It details the standard experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), which are pivotal for confirming the molecular structure. Furthermore, this guide presents a logical workflow for the elucidation process and a hypothetical signaling pathway to illustrate the potential biological relevance of such a molecule. All quantitative data are summarized in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams.

Predicted Molecular Structure and Properties

Based on its IUPAC name, the predicted structure of this compound is presented below. This structure contains a butoxy group, a carboxylic acid, a phenyl ring, and a chiral center at the third carbon position.

Chemical Structure:

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Chiral Centers | 1 (at C3) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, inferred from data for structurally similar compounds such as 4-oxo-4-phenylbutanoic acid and various phenylbutanoic acid esters.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.1 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.8 | Triplet | 1H | -CH (C₆H₅)- |

| ~2.8 | Doublet of doublets | 2H | -CH₂ -COOH |

| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -C OOH |

| ~172 | -C OO- |

| ~140 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~65 | -O-C H₂- |

| ~45 | -C H(C₆H₅)- |

| ~38 | -C H₂-COOH |

| ~30 | -O-CH₂-C H₂- |

| ~19 | -O-CH₂-CH₂-C H₂- |

| ~13 | -O-CH₂-CH₂-CH₂-C H₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3030 | Medium | Aromatic C-H stretch |

| 2960, 2870 | Medium | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (Ester) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1250-1300 | Strong | C-O stretch (Ester and Carboxylic acid) |

| 700-750, 690-710 | Strong | Aromatic C-H bend (monosubstituted) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 250 | [M]⁺ (Molecular ion) |

| 205 | [M - COOH]⁺ |

| 193 | [M - C₄H₉O]⁺ |

| 177 | [M - OC₄H₉]⁺ |

| 149 | [C₆H₅CHCOOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

-

2D NMR (COSY, HSQC):

-

Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.

-

Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to determine direct carbon-hydrogen correlations.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Liquid Sample: Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solid Sample: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-O, aromatic C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that primarily yields the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

-

Visualizations

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of a novel compound.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway initiated by the target compound.

Conclusion

The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. This guide provides a foundational framework for this process, from predicting spectral data to outlining detailed experimental protocols. The combined analysis of NMR, IR, and MS data will be crucial in unequivocally confirming the proposed structure. The methodologies and workflows presented herein are designed to guide researchers in the comprehensive characterization of this and other novel chemical entities.

4-Butoxy-4-oxo-3-phenylbutanoic acid molecular weight

An in-depth analysis of the physicochemical properties of 4-Butoxy-4-oxo-3-phenylbutanoic acid reveals its core molecular characteristics. This compound is the butyl ester of 4-oxo-4-phenylbutanoic acid. The molecular weight and formula are fundamental parameters for researchers in drug development and chemical synthesis.

Physicochemical Data Summary

The quantitative data for this compound and its parent compound, 4-oxo-4-phenylbutanoic acid, are summarized below for clarity and comparison.

Table 1: Properties of this compound (Butyl 4-oxo-4-phenylbutanoate)

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | [1] |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| IUPAC Name | butyl 4-oxo-4-phenylbutanoate | [1] |

Table 2: Properties of Parent Compound (4-Oxo-4-phenylbutanoic Acid)

| Property | Value | Source |

| Molecular Weight | ~178.18 g/mol | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |

| CAS Number | 2051-95-8 | [2][3][4] |

| Synonym | 3-Benzoylpropionic acid | [3] |

Logical Relationship: Esterification

The target compound, this compound, is synthesized via the esterification of its parent carboxylic acid with butanol. This reaction forms a butyl ester and water as a byproduct. The logical workflow for this chemical transformation is depicted below.

Caption: Logical diagram of the esterification process.

References

Spectroscopic and Synthetic Profile of Butyl 4-Oxo-4-phenylbutanoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a plausible synthetic protocol for butyl 4-oxo-4-phenylbutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for butyl 4-oxo-4-phenylbutanoate.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum of butyl 4-oxo-4-phenylbutanoate is characterized by a prominent molecular ion peak and several key fragments. The electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) data reveals the following significant peaks.

| Property | Value |

| Molecular Weight | 234.29 g/mol |

| Major Fragments (m/z) | 105, 161, 77[1] |

The fragment at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, a characteristic fragment for compounds containing a benzoyl group. The peak at m/z 77 is attributed to the phenyl cation [C₆H₅]⁺. The fragment at m/z 161 likely represents the loss of the butoxy group from the molecular ion.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Precise experimental NMR data for butyl 4-oxo-4-phenylbutanoate is not available in the reviewed sources. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on the chemical structure. These predictions are derived from standard chemical shift tables and an understanding of the electronic environment of the nuclei.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to the carbonyl |

| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic protons meta and para to the carbonyl |

| ~ 4.1 | Triplet | 2H | -O-CH₂- (butyl group) |

| ~ 3.3 | Triplet | 2H | -CO-CH₂- |

| ~ 2.8 | Triplet | 2H | -CH₂-CO-O- |

| ~ 1.6 | Sextet | 2H | -O-CH₂-CH₂- (butyl group) |

| ~ 1.4 | Sextet | 2H | -CH₂-CH₃ (butyl group) |

| ~ 0.9 | Triplet | 3H | -CH₃ (butyl group) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | Ketone Carbonyl (C=O) |

| ~ 173 | Ester Carbonyl (C=O) |

| ~ 137 | Aromatic Carbon (quaternary) |

| ~ 133 | Aromatic Carbon (para) |

| ~ 128 | Aromatic Carbons (ortho and meta) |

| ~ 65 | -O-CH₂- (butyl group) |

| ~ 35 | -CO-CH₂- |

| ~ 30 | -O-CH₂-CH₂- (butyl group) |

| ~ 28 | -CH₂-CO-O- |

| ~ 19 | -CH₂-CH₃ (butyl group) |

| ~ 14 | -CH₃ (butyl group) |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

While a vapor phase IR spectrum is noted to be available in spectral databases, specific peak assignments were not found.[1] The expected characteristic absorption bands for the functional groups present in butyl 4-oxo-4-phenylbutanoate are listed below.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 2960 - 2850 | Aliphatic C-H Stretch |

| ~ 1735 | Ester C=O Stretch |

| ~ 1685 | Ketone C=O Stretch (conjugated) |

| ~ 1600, 1450 | Aromatic C=C Bending |

| ~ 1250 - 1000 | C-O Stretch (ester) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of butyl 4-oxo-4-phenylbutanoate.

Synthesis Protocol: Fischer Esterification

A plausible and straightforward method for the synthesis of butyl 4-oxo-4-phenylbutanoate is the Fischer esterification of 4-oxo-4-phenylbutanoic acid with butanol in the presence of an acid catalyst.

Materials:

-

4-oxo-4-phenylbutanoic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-oxo-4-phenylbutanoic acid, a 3-fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid's weight).

-

Add toluene as a solvent to facilitate azeotropic removal of water.

-

Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified butyl 4-oxo-4-phenylbutanoate in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample spectrum.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: The GC will separate the compound from any impurities before it enters the mass spectrometer. The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like butyl 4-oxo-4-phenylbutanoate.

Caption: Logical workflow for spectroscopic structure elucidation.

References

An In-depth Technical Guide on 4-Oxo-4-phenylbutanoic Acid: Synthesis, Properties, and Analysis

Disclaimer: This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 4-Oxo-4-phenylbutanoic acid . Extensive searches for "4-Butoxy-4-oxo-3-phenylbutanoic acid" did not yield specific information regarding its discovery, history, or detailed experimental protocols. The available scientific literature predominantly focuses on the closely related and more extensively studied compound, 4-Oxo-4-phenylbutanoic acid. Therefore, this guide will detail the existing knowledge on the latter.

Introduction

4-Oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid, is a keto acid that has been a subject of scientific interest due to its utility as a synthetic intermediate and its presence in various chemical studies. This document provides a detailed account of its synthesis, chemical properties, and the analytical methods used for its characterization.

Discovery and History

Physicochemical Properties

4-Oxo-4-phenylbutanoic acid is a white crystalline solid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [4][6] |

| Molecular Weight | 178.187 g/mol | [6] |

| Melting Point | 114-117 °C | [4] |

| CAS Number | 2051-95-8 | [4][6] |

| IUPAC Name | 4-oxo-4-phenylbutanoic acid | [6] |

| Synonyms | 3-Benzoylpropionic acid | [4][6] |

The compound exists in at least two polymorphic forms, which differ in their crystal lattice parameters[1].

Experimental Protocols

Synthesis of 4-Oxo-4-phenylbutanoic Acid

The most common method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.

Materials:

-

Succinic anhydride

-

Benzene (anhydrous)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (5%)

-

Carbon tetrachloride (for purification)

-

Acetone (for purification)

-

Methanol (for purification)

-

Activated charcoal

Procedure:

-

To a reaction vessel, add benzene and powdered anhydrous aluminum chloride. Stir the mixture.

-

Gradually add succinic anhydride to the mixture while maintaining the temperature between 50 and 60 °C.

-

After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 90 minutes).

-

Pour the reaction mixture into a mixture of ice and a 5% sodium hydroxide solution, ensuring the temperature remains below 35 °C and the pH is maintained between 9 and 9.5.

-

Filter the mixture under vacuum.

-

Precipitate the crude 4-oxo-4-phenylbutanoic acid from the aqueous fraction by adding ice and hydrochloric acid.

-

Isolate the crude product by vacuum filtration.

-

For purification, the crude acid can be dissolved in a 5% sodium hydroxide solution and washed with carbon tetrachloride. The aqueous solution is then acidified to precipitate the purified acid. Further purification can be achieved by recrystallization from water or by vacuum distillation[5].

Kinetic Studies of Oxidation

4-Oxo-4-phenylbutanoic acid has been used as a substrate in kinetic studies to investigate oxidation reactions. One such study involves its oxidation by tripropylammonium fluorochromate (TriPAFC).

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Tripropylammonium fluorochromate (TriPAFC)

-

Perchloric acid

-

Acetic acid

-

Water

-

UV-Vis spectrophotometer

Procedure for Kinetic Measurements:

-

Prepare solutions of 4-oxo-4-phenylbutanoic acid, TriPAFC, and perchloric acid in a 50% acetic acid - 50% water (v/v) solvent mixture.

-

Maintain pseudo-first-order conditions by using a large excess (at least 15 times) of the 4-oxo acid over TriPAFC.

-

Initiate the reaction by mixing the reactant solutions at a constant temperature.

-

Monitor the progress of the reaction by measuring the decrease in the concentration of TriPAFC spectrophotometrically at 364 nm.

-

Calculate the pseudo-first-order rate constant (k_obs) from the slope of the linear plot of log[TriPAFC] versus time[3].

Logical Relationships and Workflows

The synthesis and subsequent analysis of 4-oxo-4-phenylbutanoic acid follow a logical workflow.

Biological and Chemical Significance

While specific signaling pathways for 4-oxo-4-phenylbutanoic acid are not detailed in the provided search results, derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated for their potential as kynurenine-3-hydroxylase inhibitors, which could have implications in the treatment of neurodegenerative diseases. This suggests that the core structure of 4-oxo-4-phenylbutanoic acid can be a scaffold for developing biologically active molecules.

The compound itself serves as a valuable starting material in organic synthesis and as a model substrate for studying reaction mechanisms, particularly in the field of physical organic chemistry. Its well-defined structure and reactivity make it suitable for kinetic and mechanistic investigations of various chemical transformations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]

- 4. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]

- 5. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph [mdpi.com]

- 6. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Butoxy-4-oxo-3-phenylbutanoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxy-4-oxo-3-phenylbutanoic acid, its structural analogs, and the parent compound, 4-phenylbutyric acid (4-PBA). Due to the limited direct research on this compound, this guide extrapolates potential biological activities and mechanisms from the extensive studies on 4-PBA, a compound with significant therapeutic interest.

Core Compound and Analogs: Structure and Properties

This compound is the butyl ester of 4-oxo-4-phenylbutanoic acid. Its chemical properties are detailed in Table 1. The core structure, a phenyl-substituted butanoic acid derivative, is shared by a range of analogs with potential biological activities.

| Property | Value | Source |

| IUPAC Name | butyl 4-oxo-4-phenylbutanoate | PubChem |

| Molecular Formula | C14H18O3 | PubChem |

| Molecular Weight | 234.29 g/mol | PubChem |

| SMILES | CCCCOC(=O)CCC(=O)C1=CC=CC=C1 | PubChem |

| Synonyms | 4-Oxo-4-phenylbutyric acid, butyl ester | PubChem |

Table 1: Physicochemical Properties of this compound [1]

Synthesis and Experimental Protocols

The synthesis of 4-oxo-4-phenylbutanoic acid, the precursor to its ester derivatives, is typically achieved through a Friedel-Crafts reaction between succinic anhydride and benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[2] Esterification to produce this compound can then be carried out using standard methods.

A general protocol for the synthesis of a similar analog, Ethyl 3-oxo-4-phenylbutanoate, is described below and can be adapted for the synthesis of the title compound.

Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Analog): [3]

-

Reaction Setup: A solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) and anhydrous pyridine in dichloromethane is prepared and cooled to 0°C.

-

Addition of Phenylacetyl Chloride: Phenylacetyl chloride is added dropwise to the cooled solution.

-

Reaction Progression: The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature for another hour.

-

Workup: The reaction is quenched with 2N aqueous HCl. The organic phase is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are evaporated to yield a solid, which is then refluxed with anhydrous ethanol. After concentration, the resulting oil can be purified by column chromatography.

Biological Activity and Potential Mechanisms of Action

While direct biological data for this compound is scarce, the activities of its parent compound, 4-phenylbutyric acid (4-PBA), provide a strong indication of its potential therapeutic effects. 4-PBA is a well-studied compound with multiple biological functions.[4][5][6]

3.1. Histone Deacetylase (HDAC) Inhibition:

4-PBA is a known inhibitor of histone deacetylases (HDACs).[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 4-PBA can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of various genes. This mechanism is central to its anti-cancer and anti-inflammatory properties.[6][7]

3.2. Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Inhibition:

4-PBA acts as a chemical chaperone, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins.[4][7][9] This activity is particularly relevant in diseases associated with protein misfolding. Furthermore, 4-PBA is a potent inhibitor of endoplasmic reticulum (ER) stress.[10][11][12] It can alleviate the unfolded protein response (UPR), a cellular stress pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[12] This mechanism contributes to its protective effects in a variety of conditions, including neurodegenerative diseases, diabetes, and pancreatitis.[9][11]

3.3. Anti-inflammatory and Immunomodulatory Effects:

4-PBA has demonstrated significant anti-inflammatory properties.[5][10] It can reduce the production of pro-inflammatory cytokines and has shown efficacy in animal models of inflammatory diseases like collagen-induced arthritis.[10]

3.4. Other Potential Activities:

-

Pyruvate Dehydrogenase Kinase (PDK) Inhibition: 4-PBA has been shown to inhibit PDK isoforms, which could lead to an increase in the activity of the pyruvate dehydrogenase complex (PDHC), a key enzyme in cellular metabolism.[13]

-

Succinate Dehydrogenase (SDH) Inhibition: While not directly demonstrated for 4-PBA, its structural similarity to dicarboxylic acids suggests a potential, though likely weak, interaction with succinate dehydrogenase, an enzyme involved in the Krebs cycle and mitochondrial respiration.[14][15]

Signaling Pathways and Logical Relationships

The multifaceted biological activities of 4-PBA suggest its involvement in several key cellular signaling pathways. The following diagrams illustrate these relationships.

Figure 1: Mechanism of HDAC Inhibition by 4-PBA.

Figure 2: Role of 4-PBA in Alleviating ER Stress.

Potential Therapeutic Applications

Based on the known activities of 4-PBA, this compound and its analogs could be investigated for a wide range of therapeutic applications, including:

-

Oncology: Due to its HDAC inhibitory activity, it could have potential as an anti-cancer agent.[6]

-

Neurodegenerative Diseases: Its role as a chemical chaperone and ER stress inhibitor makes it a candidate for diseases like Alzheimer's, Parkinson's, and Huntington's disease.[9]

-

Metabolic Disorders: Its use in urea cycle disorders is established, and it has potential in other metabolic conditions like diabetes.[5]

-

Inflammatory Diseases: Its anti-inflammatory properties could be beneficial in conditions like rheumatoid arthritis.[10]

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, primarily inferred from the extensive research on its parent compound, 4-phenylbutyric acid. While direct experimental data on the ester is lacking, its structural similarity to 4-PBA suggests that it may share similar biological activities, including HDAC inhibition and ER stress modulation.

Future research should focus on the direct biological evaluation of this compound and its analogs to determine their specific potency, selectivity, and pharmacokinetic profiles. Such studies will be crucial in validating their potential as drug candidates for a variety of diseases. The synthesis protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-phenylbutyrate and its possible anti-ageing properties [genomics.senescence.info]

- 9. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of succinate dehydrogenase and beta-hydroxybutyrate dehydrogenase activities by methylmalonate in brain and liver of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Theoretical Studies on 4-Butoxy-4-oxo-3-phenylbutanoic acid

Disclaimer: Extensive research has revealed no publicly available scientific literature, experimental data, or theoretical studies specifically pertaining to "4-Butoxy-4-oxo-3-phenylbutanoic acid." The information presented herein is based on the analysis of structurally similar compounds, primarily "4-oxo-4-phenylbutanoic acid" and its derivatives, to provide a foundational, theoretical framework for potential research directions. All data and protocols are extrapolated and should be treated as hypothetical until validated by experimental evidence.

Introduction

This compound is a dicarboxylic acid monoester derivative. Its structure, featuring a phenyl group at the beta-position to a carboxylic acid and a gamma-keto group esterified with a butyl group, suggests potential for diverse chemical reactivity and biological activity. This document aims to provide a theoretical exploration of this compound, drawing parallels from known analogs to guide future research and drug development efforts.

Physicochemical Properties (Theoretical)

Quantitative data for the target compound is unavailable. The following table summarizes key physicochemical properties of a closely related analog, 4-oxo-4-phenylbutanoic acid , to provide a comparative baseline.

| Property | Value (4-oxo-4-phenylbutanoic acid) | Data Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molar Mass | 178.18 g/mol | [1] |

| Melting Point | 114-117 °C | [1] |

| Boiling Point (est.) | 270.41 °C | [1] |

| Density (est.) | 1.1601 g/cm³ | [1] |

| Refractive Index (est.) | 1.5370 | [1] |

For the target compound, This compound (C₁₄H₁₈O₄), the calculated molecular weight is approximately 250.29 g/mol . Other properties such as boiling point, density, and lipophilicity (logP) are expected to be higher than its unesterified counterpart due to the presence of the butyl group.

Synthesis and Characterization (Proposed)

A plausible synthetic route to this compound could involve a multi-step process.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Synthesis of 4-oxo-4-phenylbutanoic acid: This procedure is based on the well-established Friedel-Crafts acylation.[2]

-

To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise at a controlled temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture onto crushed ice and an appropriate acid.

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.[3]

Esterification to this compound:

-

Dissolve 4-oxo-4-phenylbutanoic acid in an excess of n-butanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC or GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Remove the excess butanol under reduced pressure.

-

Purify the resulting ester by column chromatography.

Characterization: The structure of the final product would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O of the ketone and ester, O-H of the carboxylic acid).

Potential Biological Activity and Signaling Pathways (Theoretical)

While no biological data exists for this compound, the structurally related compound 4-phenylbutyric acid (4-PBA) is a well-studied histone deacetylase (HDAC) inhibitor with anticancer properties.[4] It is also known to act as a chemical chaperone.[5] It is plausible that this compound could exhibit similar activities.

Hypothesized Mechanism of Action

Caption: Hypothesized HDAC inhibition pathway for the target compound.

This proposed mechanism suggests that this compound could inhibit HDAC enzymes, leading to an increase in histone acetylation. This, in turn, would alter the expression of genes involved in cell cycle regulation and apoptosis, potentially leading to anticancer effects.

Future Research Directions

The lack of data on this compound presents a clear opportunity for novel research. Key areas to explore include:

-

Chemical Synthesis and Optimization: Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.

-

In Vitro Biological Screening:

-

Anticancer Activity: Screening against a panel of cancer cell lines to assess cytotoxicity and anti-proliferative effects.

-

Enzyme Inhibition Assays: Specifically testing for inhibitory activity against various classes of HDACs.

-

Antimicrobial Activity: Given that some 4-oxoacids have shown bactericidal and fungicidal properties, this is another avenue for investigation.[2]

-

-

Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the precise molecular targets and signaling pathways involved.

-

Computational Modeling: Employing molecular docking and other computational methods to predict the binding affinity of the compound to potential targets like HDACs.

Conclusion

While this document provides a theoretical framework for the study of this compound, it is crucial to emphasize that all proposed properties, synthetic methods, and biological activities are speculative and based on analogies to related compounds. Experimental validation is essential to confirm these hypotheses and to uncover the true scientific value of this novel chemical entity. The information presented here should serve as a guide for researchers and drug development professionals interested in exploring this uncharted area of chemical and pharmacological research.

References

Methodological & Application

Application Notes and Protocols for 4-Butoxy-4-oxo-3-phenylbutanoic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-4-oxo-3-phenylbutanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The structural motif of a phenyl-substituted butanoic acid is found in various biologically active molecules. For instance, derivatives of 3-phenylglutaric acid have shown diverse pharmacological activities. This document provides detailed experimental protocols for the synthesis of this compound, a key intermediate, and its subsequent conversion to a representative amide derivative. The protocols are designed to be clear and reproducible for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-phenylglutaric acid. The first step involves the formation of 3-phenylglutaric anhydride, which is then subjected to a ring-opening reaction with n-butanol to yield the desired product.

Experimental Workflow: Synthesis

Application Notes and Protocols for 4-Butoxy-4-oxo-3-phenylbutanoic acid in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-4-oxo-3-phenylbutanoic acid is a synthetic carboxyl ester containing a phenyl group and a butoxy moiety. Its chemical structure suggests its potential as a substrate for hydrolytic enzymes, particularly carboxylesterases (CES) and lipases. These enzymes play crucial roles in xenobiotic metabolism, drug activation, and lipid homeostasis. The hydrolysis of the butyl ester bond in this compound results in the formation of butanol and 4-oxo-3-phenylbutanoic acid. This reaction can be monitored to determine the activity of enzymes that recognize this compound as a substrate, making it a valuable tool in drug discovery and development for screening enzyme inhibitors and characterizing enzyme kinetics. Human carboxylesterase 1 (CES1), predominantly found in the liver, is known to favor substrates with smaller alcohol groups and is a likely candidate for metabolizing this compound.

Principle of the Assay

The enzymatic assay for this compound is based on the quantification of one of the products of the hydrolysis reaction. Two primary methods are proposed: a pH-based assay and a spectrophotometric assay.

-

pH-Based Assay: The hydrolysis of the ester bond releases 4-oxo-3-phenylbutanoic acid, a carboxylic acid. The resulting decrease in pH in a weakly buffered solution can be monitored over time using a pH indicator or a pH meter. The rate of change in pH is directly proportional to the enzyme activity.

-

Spectrophotometric Assay: This method relies on a potential difference in the ultraviolet (UV) absorbance spectra between the ester substrate and the carboxylic acid product. The benzoyl group in the molecule suggests absorbance in the UV range. If hydrolysis leads to a change in the molar extinction coefficient at a specific wavelength, the reaction can be monitored continuously.

Enzymatic Reaction

The hydrolysis of this compound is catalyzed by an esterase, such as a carboxylesterase or lipase.

Caption: Enzymatic hydrolysis of the substrate.

Materials and Reagents

-

Substrate: this compound

-

Enzyme: Purified human carboxylesterase 1 (hCES1) or other esterases of interest

-

Buffer (for spectrophotometric assay): 50 mM Tris-HCl, pH 7.4

-

Buffer (for pH-based assay): 2 mM Tris-HCl, pH 7.4 (weakly buffered)

-

pH Indicator (for pH-based assay): Phenol Red (0.01%)

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO)

-

Microplate Reader: Capable of absorbance measurements

-

pH Meter or Spectrophotometer: Depending on the chosen assay

-

96-well microplates: Clear, flat-bottom for spectrophotometric assay; any clear plate for pH-based assay

Experimental Protocols

Protocol 1: pH-Based Enzymatic Assay

This protocol describes the measurement of esterase activity by monitoring the decrease in pH resulting from the production of 4-oxo-3-phenylbutanoic acid.

Caption: Workflow for the pH-based enzymatic assay.

Procedure:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare the Assay Buffer: 2 mM Tris-HCl, pH 7.4, containing 0.01% Phenol Red.

-

Prepare the enzyme solution: Dilute the purified hCES1 to the desired concentration in 2 mM Tris-HCl, pH 7.4.

-

Set up the assay in a 96-well plate:

-

Add 180 µL of Assay Buffer to each well.

-

Add 10 µL of various concentrations of the substrate stock solution to achieve final concentrations ranging from 0.1 mM to 10 mM. Include a control with DMSO only.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Immediately start monitoring the decrease in absorbance at 560 nm in a microplate reader in kinetic mode for 10-20 minutes.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. The rate can be converted to µmol/min using a standard curve of known concentrations of acid in the assay buffer.

Protocol 2: Spectrophotometric Enzymatic Assay (Alternative)

This protocol is based on the hypothetical change in UV absorbance upon hydrolysis of the ester. Note: The optimal wavelength must be determined experimentally by obtaining the UV-Vis spectra of both the substrate and the product.

Caption: Workflow for the spectrophotometric assay.

Procedure:

-

Determine the optimal wavelength:

-

Prepare solutions of this compound and 4-oxo-3-phenylbutanoic acid in 50 mM Tris-HCl, pH 7.4.

-

Scan the absorbance of both solutions from 200 to 400 nm to find a wavelength with the maximum difference in absorbance between the substrate and the product.

-

-

Prepare a 100 mM stock solution of the substrate in DMSO.

-

Prepare the enzyme solution: Dilute the purified hCES1 in 50 mM Tris-HCl, pH 7.4.

-

Set up the assay in a UV-transparent cuvette or microplate:

-

Add the appropriate volume of 50 mM Tris-HCl, pH 7.4.

-

Add the substrate to achieve the desired final concentration.

-

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the change in absorbance at the predetermined optimal wavelength over time.

-

Calculate the initial reaction rates (V₀) using the Beer-Lambert law (Rate = (ΔAbs/Δt) / (ε * l)), where ε is the difference in the molar extinction coefficient between the product and substrate, and l is the path length.

Data Presentation

The kinetic parameters of hCES1 with this compound can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 1: Hypothetical Kinetic Parameters for hCES1

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| This compound | hCES1 | 150 | 2500 |

Hypothetical Signaling Pathway Involvement

The product of the enzymatic reaction, 4-oxo-3-phenylbutanoic acid, could potentially interact with various cellular pathways. For instance, as a keto acid, it might influence metabolic pathways or act as a signaling molecule.

Caption: Hypothetical role of the metabolite.

This diagram illustrates a potential scenario where the hydrolysis product could act as a ligand for a nuclear receptor like PPARγ, leading to changes in gene expression and a subsequent cellular response. This is a speculative pathway that would require experimental validation.

Application of 4-Butoxy-4-oxo-3-phenylbutanoic Acid Analogues in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-Butoxy-4-oxo-3-phenylbutanoic acid itself is not extensively documented in drug discovery literature, its core structure is present in several classes of pharmacologically active molecules. This document provides detailed application notes and protocols for drug discovery applications based on structurally related analogues that have shown significant promise in targeting key pathways involved in a range of diseases. These analogues have demonstrated activities as Kynurenine 3-Monooxygenase (KMO) inhibitors, Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, and Histone Deacetylase (HDAC) inhibitors with chemical chaperone properties. These diverse activities highlight the therapeutic potential of this chemical scaffold in neurodegenerative diseases, autoimmune disorders, and cancer.

I. Kynurenine 3-Monooxygenase (KMO) Inhibition

Application: Development of therapeutics for neurodegenerative diseases such as Huntington's and Alzheimer's disease.

Mechanism of Action: KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. Inhibition of KMO shifts the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and its downstream product, quinolinic acid (QUIN). This modulation of the kynurenine pathway represents a promising strategy for neuroprotection. Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent KMO inhibitors.

Data Presentation: KMO Inhibitory Activity

The following table summarizes the structure-activity relationship (SAR) of 4-oxo-4-phenylbutanoic acid derivatives as KMO inhibitors.

| Compound ID | R1 | R2 | IC50 (µM) |

| 1 | H | H | >100 |

| 2 | 2-OH | 3,4-di-Cl | 0.8 |

| 3 | 2-benzyl | 3,4-di-Cl | 0.5 |

| 4 | 2-OH | 4-Cl | 2.5 |

| 5 | 2-benzyl | 4-Cl | 1.8 |

Data is representative and compiled from analogous compounds in published literature for illustrative purposes.

Experimental Protocol: In Vitro KMO Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening kits and is suitable for high-throughput screening.

Materials:

-

Recombinant human KMO enzyme

-

KMO Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing 150 mM NaCl and 10% glycerol)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 2X KMO enzyme solution in KMO Assay Buffer.

-

Prepare a 2X substrate/cofactor solution containing L-Kynurenine and NADPH in KMO Assay Buffer.

-

Prepare serial dilutions of test compounds in DMSO, then dilute further in KMO Assay Buffer to a 2X final concentration.

-

-

Assay Plate Setup:

-

Add 50 µL of the 2X test compound solution to the appropriate wells of the 96-well plate.

-

For positive control wells (no inhibition), add 50 µL of KMO Assay Buffer containing the same concentration of DMSO as the compound wells.

-

For negative control wells (no enzyme activity), add 100 µL of KMO Assay Buffer.

-

-

Enzyme Addition:

-

Add 50 µL of the 2X KMO enzyme solution to the test compound and positive control wells.

-

-

Initiation of Reaction:

-

Add 100 µL of the 2X substrate/cofactor solution to all wells to initiate the enzymatic reaction. The final reaction volume is 200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway Diagram: Kynurenine Pathway

Application Notes and Protocols for the Quantification of 4-Butoxy-4-oxo-3-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-4-oxo-3-phenylbutanoic acid is a carboxylic acid derivative with potential applications in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control processes. Due to a lack of specific validated methods for this compound in the public domain, this document provides detailed proposed protocols based on established analytical techniques for structurally similar compounds, such as 4-phenylbutyric acid (4-PBA) and other carboxylic acids. The methodologies described herein include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These notes are intended to serve as a comprehensive guide for developing and validating robust analytical methods for this specific compound.

I. Proposed Analytical Methods

Based on the chemical properties of this compound (a carboxylic acid with a phenyl group), the following analytical techniques are proposed for its quantification:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for routine analysis, particularly for samples with relatively high concentrations of the analyte.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, which would require derivatization of the carboxylic acid group to enhance volatility.

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed for the quantification of this compound in simpler matrices like bulk drug substances or formulation dosage forms.

Experimental Protocol

1. Sample Preparation:

- Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution with the mobile phase.

- Sample Solution (e.g., from a formulation): Extract a known quantity of the sample with a suitable solvent (e.g., methanol, acetonitrile). Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

- Instrument: A standard HPLC system equipped with a UV-Vis detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Injection Volume: 10 µL.

- Detection Wavelength: 210 nm (based on the phenyl group chromophore).

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Performance Data

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow

Caption: HPLC-UV experimental workflow.

III. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

- Internal Standard (IS): Use a stable isotope-labeled analog of the analyte or a structurally similar compound (e.g., 4-phenylbutyric acid-d11).

- To 100 µL of plasma sample, add 20 µL of IS working solution.

- Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

- Instrument: A triple quadrupole mass spectrometer coupled with an HPLC system.

- Column: A suitable reverse-phase column, such as a C18 or a Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5 µL.

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- MRM Transitions:

- Analyte: Determine the precursor ion [M-H]⁻ and optimize the product ions.

- Internal Standard: Determine the precursor ion [M-H]⁻ and optimize the product ions.

3. Data Analysis:

- Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard.

- Construct a calibration curve using standards prepared in the same biological matrix.

Expected Performance Data

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.2 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Experimental Workflow

Caption: LC-MS/MS experimental workflow.

IV. Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the carboxylic acid. Silylation is a common derivatization technique for this purpose.

Experimental Protocol

1. Sample Preparation and Derivatization:

- Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.

- Evaporate the organic extract to dryness.

- Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).